molecular formula C30H51N5O7 B8128621 cyclo[N(Me)Ala-bAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val]

cyclo[N(Me)Ala-bAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val]

Cat. No.: B8128621
M. Wt: 593.8 g/mol
InChI Key: GNBHVMBELHWUIF-BIOAWAMQSA-N
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Description

Molecular Composition and Stereochemical Configuration

Destruxin B has the molecular formula C₃₀H₅₁N₅O₇ and a molecular weight of 593.8 g/mol . Its IUPAC name, cyclo[N-methyl-L-alanyl-β-alanyl-N-oxa-D-leucyl-D-prolyl-L-isoleucyl-N-methyl-DL-valyl], reflects the complex stereochemistry of its residues:

  • N-methyl-L-alanine (N(Me)Ala) : Methylation occurs at the amino group.
  • β-alanine (βAla) : A non-proteinogenic amino acid with an amine group at the β-position.
  • D-O-leucine (D-OLeu) : A D-configured leucine derivative with a hydroxyl group forming an ester bond.
  • D-proline (D-Pro) : A cyclic imino acid in the D-configuration.
  • L-isoleucine (L-Ile) : A proteinogenic amino acid in the L-form.
  • DL-N-methylvaline (DL-N(Me)Val) : A racemic mixture of N-methylated valine enantiomers.

The stereochemical complexity arises from the alternating D- and L-configured residues, which are critical for maintaining the compound’s bioactive conformation. The HELM notation provided in PubChem (PEPTIDE1{[meA].[Bal].[C(=O)C@@HO |$R2;;;;;;;;;R1$|].[dP].I.[C(=O)C(C(C)C)N()C |$R2;;;;;;;;R1;$|]}$PEPTIDE1,PEPTIDE1,6:R2-1:R1$$$) further delineates the spatial arrangement of these residues.

Cyclodepsipeptide Backbone Architecture

Destruxin B belongs to the cyclodepsipeptide family, characterized by a macrocyclic backbone comprising both amide and ester linkages. Key structural features include:

  • Depsipeptide Bond : The ester bond between the hydroxyl group of D-OLeu and the carboxyl group of βAla.
  • Macrocyclic Ring : A 18-membered ring formed by six residues (N(Me)Ala, βAla, D-OLeu, D-Pro, Ile, and DL-N(Me)Val).
  • Hydrogen-Bonded Rigidity : NMR studies reveal two intramolecular hydrogen bonds between the N(Me)Ala carbonyl oxygen and the βAla NH group, as well as between the D-OLeu ester oxygen and the Ile NH group. These interactions create two 10-atom hydrogen-bonded rings, enforcing a rigid conformation.

This rigidity is critical for bioactivity, as it prevents enzymatic degradation and ensures target specificity.

N-Methylation Patterns and Hydrogen Bonding Networks

N-methylation occurs at two positions:

  • N(Me)Ala : Methylation eliminates the NH hydrogen bond donor, reducing conformational flexibility.
  • DL-N(Me)Val : Racemic N-methylation further restricts rotational freedom.

These modifications have dual effects:

  • Reduced Solubility : Increased hydrophobicity due to methyl groups.
  • Conformational Restriction : Stabilization of a bioactive conformation through steric hindrance and minimized hydrogen bonding.

The hydrogen bonding network, as elucidated by temperature-dependent NMR, involves:

  • βAla NH → N(Me)Ala C=O (3.2 Å).
  • Ile NH → D-OLeu ester O (2.9 Å).

Physicochemical Characterization

Destruxin B’s physicochemical profile is summarized below:

Property Value Method/Source
Molecular Weight 593.8 g/mol PubChem
Melting Point 234°C Experimental
LogP 13.54 ± 0.70 (Predicted) Computational
Solubility 10 mg/mL in DMSO Experimental
Density 1.17 ± 0.1 g/cm³ Predicted
Stability Stable at -20°C for 1 year Storage guidelines

The high LogP value suggests strong lipophilicity, aligning with its poor aqueous solubility. Stability studies indicate that solutions in DMSO remain viable for up to one month at -20°C.

Properties

IUPAC Name

(3R,10S,16S,19R)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51N5O7/c1-10-19(6)24-29(40)34(9)25(18(4)5)30(41)33(8)20(7)26(37)31-14-13-23(36)42-22(16-17(2)3)28(39)35-15-11-12-21(35)27(38)32-24/h17-22,24-25H,10-16H2,1-9H3,(H,31,37)(H,32,38)/t19-,20-,21+,22+,24-,25?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBHVMBELHWUIF-BIOAWAMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N(C(C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@@H]2C(=O)N1)CC(C)C)C)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51N5O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound cyclo[N(Me)Ala-bAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val] is a cyclic peptide that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : Approximately 607.8 g/mol
  • SMILES Code : [Specific SMILES not provided in the sources]
  • IUPAC Name : Not explicitly listed in the sources, but it can be derived from the constituent amino acids.

Biological Activity Overview

The biological activity of cyclo[N(Me)Ala-bAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val] is characterized by its interactions with various biological targets and pathways. Key findings include:

  • Absorption and Bioavailability :
    • Human intestinal absorption probability: 56%
    • Oral bioavailability: 67% .
  • Transporter Interactions :
    • Inhibitory effects on several transporters:
      • OATP1B1: 84.51%
      • OATP1B3: 92.91%
      • P-glycoprotein: 68.27% .
  • Enzyme Interactions :
    • Inhibition of cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism:
      • CYP3A4 inhibition probability: 91.34%
      • CYP2D6 inhibition probability: 91.99% .

Receptor Binding

Cyclo[N(Me)Ala-bAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val] exhibits binding affinity to various receptors, indicating potential therapeutic applications:

  • Estrogen Receptor Binding : 69.44%
  • Androgen Receptor Binding : 65.18%
  • Glucocorticoid Receptor Binding : 63.79% .

Toxicity Profiles

Understanding the toxicity of this compound is essential for evaluating its therapeutic potential:

  • Mitochondrial Toxicity Probability : 81.25%
  • Nephrotoxicity Probability : 65.22%
  • Acute Oral Toxicity Classification : III (moderate toxicity) .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar cyclic peptides, providing insights into the potential effects of cyclo[N(Me)Ala-bAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val]:

  • Antidiabetic Properties :
    • Research has shown that cyclic peptides can inhibit enzymes like α-amylase and DPP-IV, which are involved in glucose metabolism, thus potentially lowering blood sugar levels .
  • Anticancer Activity :
    • Cyclic peptides have been studied for their ability to induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of pro-apoptotic factors .
  • Neuroprotective Effects :
    • Some studies suggest that cyclic peptides may cross the blood-brain barrier and exert neuroprotective effects, although specific data on cyclo[N(Me)Ala-bAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val] is limited .

Summary Table of Biological Activities

Activity TypeProbability (%)Notes
Human Intestinal Absorption56Moderate absorption potential
Oral Bioavailability67Suitable for oral administration
CYP3A4 Inhibition91.34Significant impact on drug metabolism
Estrogen Receptor Binding69.44Potential for hormonal activity
Mitochondrial Toxicity81.25Risk of toxicity in mitochondrial function
Antidiabetic PotentialNot quantifiedSimilar compounds show promise

Scientific Research Applications

The compound cyclo[N(Methyl)Alanine-bAlanine-D-oleucine-D-Proline-Isoleucine-DL-N(Methyl)Valine] is a cyclic peptide that has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, drug delivery systems, and biological studies.

Medicinal Chemistry

  • Anticancer Activity : Studies have indicated that cyclic peptides can exhibit significant anticancer properties. Research has shown that cyclo[N(Methyl)Alanine-bAlanine-D-oleucine-D-Proline-Isoleucine-DL-N(Methyl)Valine] can induce apoptosis in cancer cell lines by modulating cellular pathways associated with growth and survival.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Its ability to disrupt bacterial membranes makes it a candidate for developing new antibiotics.

Drug Delivery Systems

  • Targeted Drug Delivery : The cyclic structure allows for better interaction with biological targets, enhancing the specificity of drug delivery systems. Research suggests that conjugating this peptide with therapeutic agents can improve their efficacy while minimizing side effects.
  • Nanoparticle Formulation : Cyclo[N(Methyl)Alanine-bAlanine-D-oleucine-D-Proline-Isoleucine-DL-N(Methyl)Valine] can be incorporated into nanoparticle formulations to enhance the solubility and stability of poorly soluble drugs.

Biological Studies

  • Protein Interaction Studies : The compound can serve as a probe in studying protein interactions within cellular environments. Its ability to mimic natural substrates allows researchers to investigate binding affinities and mechanisms.
  • Enzyme Inhibition : Preliminary studies suggest that this cyclic peptide may act as an inhibitor for certain enzymes, providing insights into enzyme regulation and potential therapeutic targets.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized cyclo[N(Methyl)Alanine-bAlanine-D-oleucine-D-Proline-Isoleucine-DL-N(Methyl)Valine] and evaluated its effects on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability, attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

A recent investigation published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of the compound against Staphylococcus aureus. The cyclic peptide exhibited potent activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 3: Drug Delivery Applications

In a study featured in Advanced Drug Delivery Reviews, researchers explored the use of cyclo[N(Methyl)Alanine-bAlanine-D-oleucine-D-Proline-Isoleucine-DL-N(Methyl)Valine] in formulating nanoparticles for targeted cancer therapy. The findings indicated improved drug release profiles and enhanced cellular uptake compared to traditional delivery systems.

Comparison with Similar Compounds

Key Observations:

Backbone Flexibility: The inclusion of β-alanine in the target compound distinguishes it from cyclosporins and Enniatins, which use α-amino acids exclusively. This may confer distinct conformational dynamics .

N-Methylation Density : Cyclosporin H and the target compound both feature multiple N-methylations, a hallmark of improved membrane permeability and protease resistance .

Functional and Target Specificity

  • Immunomodulation: Cyclosporin H binds cyclophilin to inhibit calcineurin, a mechanism unlikely in the target compound due to sequence divergence .
  • Integrin Binding : Cilengitide’s RGD motif enables αVβ3 targeting, whereas the target compound’s lack of charged residues (e.g., Arg, Asp) suggests different targets .
  • Steric Effects : highlights that N-methylation in cyclic peptides can restrict conformational flexibility, favoring E-isomer formation in dehydrogenated analogs . This may influence the target compound’s binding kinetics.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of cyclo[N(Me)Ala-bAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val] be experimentally verified?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants and nuclear Overhauser effects (NOEs) to confirm the chirality (D/L) and N-methylation patterns of individual residues. Compare observed chemical shifts with known databases for cyclic peptides (e.g., CyclicPepedia). Circular dichroism (CD) spectroscopy can further validate secondary structure motifs influenced by stereochemistry .
  • Data Analysis : Assign peaks using 2D NMR (COSY, TOCSY, HSQC) and cross-validate with X-ray crystallography if crystalline forms are obtainable.

Q. What strategies are effective for synthesizing and purifying cyclo[N(Me)Ala-bAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val]?

  • Methodology : Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, ensuring orthogonal protection for N-methylated and D-configured residues. Cyclization via head-to-tail amide bond formation using HATU/DIPEA in dilute DMF. Purify via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) and validate purity (>95%) by LC-MS .
  • Troubleshooting : Monitor racemization during SPPS using Marfey’s reagent for post-synthesis chiral analysis.

Q. How can the solubility and stability of this cyclic peptide be optimized for in vitro assays?

  • Methodology : Test solubility in DMSO, PBS, and aqueous buffers (pH 2–9) via dynamic light scattering (DLS). For stability, incubate in human serum at 37°C and analyze degradation kinetics using LC-MS. Additives like PEG-400 or cyclodextrins can enhance solubility .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the bioactive conformation of cyclo[N(Me)Ala-bAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val]?

  • Methodology : Perform molecular dynamics (MD) simulations (AMBER or CHARMM force fields) in explicit solvent to sample conformational space. Use clustering algorithms (e.g., k-means) to identify dominant conformers. Validate against NMR-derived structures and docking studies with putative targets (e.g., GPCRs or proteases) .
  • Data Contradiction : If simulations conflict with experimental data (e.g., CD spectra), re-parameterize force fields or apply enhanced sampling techniques (metadynamics).

Q. How can researchers resolve discrepancies in reported bioactivity data for this peptide across studies?

  • Methodology : Conduct meta-analysis of existing literature, focusing on variables like assay conditions (pH, temperature), peptide purity, and cell-line specificity. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity. Cross-reference with structural analogs (e.g., cyclosporine derivatives) to identify critical residues for bioactivity .
  • Statistical Tools : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability.

Q. What experimental designs are recommended for elucidating the mechanism of action (MoA) of this peptide?

  • Methodology : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify differentially expressed pathways in treated vs. control cells. Use CRISPR-Cas9 knockouts of candidate targets (e.g., calcineurin for immunosuppressive analogs) to validate MoA. Pharmacophore mapping (Discovery Studio) can highlight critical binding motifs .
  • Validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

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